

# (R,R)-BAY-Y 3118: A Potent Fluoroquinolone Against Quinolone-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (R,R)-BAY-Y 3118 |           |
| Cat. No.:            | B1209697         | Get Quote |

**(R,R)-BAY-Y 3118** has demonstrated significant in-vitro activity against a broad spectrum of bacterial isolates, including strains resistant to commonly used quinolone antibiotics such as ciprofloxacin. This guide provides a comparative analysis of **(R,R)-BAY-Y 3118**'s performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

# **Comparative Antibacterial Activity**

**(R,R)-BAY-Y 3118** has shown superior potency against both Gram-positive and Gram-negative bacteria compared to other quinolones. Its activity is particularly noteworthy against strains with established quinolone resistance.

## **Gram-Positive Bacteria**

Against Staphylococcus aureus, including ciprofloxacin-resistant strains, **(R,R)-BAY-Y 3118** exhibits substantially lower Minimum Inhibitory Concentrations (MICs) than other quinolones. For instance, the MIC90 for **(R,R)-BAY-Y 3118** against S. aureus has been reported to be 0.03 mg/L, significantly lower than that of ciprofloxacin (1 mg/L) and sparfloxacin (0.06 mg/L)[1]. Similarly, against Streptococcus pneumoniae, the MIC90 of **(R,R)-BAY-Y 3118** was 0.03 mg/L[1].



| Bacterial Species        | (R,R)-BAY-Y 3118<br>MIC90 (mg/L)                                     | Ciprofloxacin<br>MIC90 (mg/L) | Sparfloxacin MIC90<br>(mg/L) |
|--------------------------|----------------------------------------------------------------------|-------------------------------|------------------------------|
| Staphylococcus aureus    | 0.03[1]                                                              | 1[1]                          | 0.06[1]                      |
| Streptococcus pneumoniae | 0.03[1]                                                              | Not Reported                  | Not Reported                 |
| Enterococcus spp.        | 4-fold more<br>susceptible to BAY-Y<br>3118 than<br>ciprofloxacin[1] | -                             | -                            |

## **Gram-Negative Bacteria**

(R,R)-BAY-Y 3118 maintains high activity against members of the Enterobacteriaceae family. In general, it was found to be two-fold more active than ciprofloxacin or sparfloxacin against these organisms, with an MIC90 of  $\leq 0.12$  mg/L for most species[1]. While ciprofloxacin showed slightly better activity against Pseudomonas aeruginosa (MIC90 0.25 mg/L vs 0.5 mg/L for BAY-Y 3118), (R,R)-BAY-Y 3118 was more effective against other Pseudomonas species[1]. The majority of Enterobacteriaceae resistant to ciprofloxacin were found to be sensitive to (R,R)-BAY-Y 3118. It is also highly active against Haemophilus influenzae and Moraxella catarrhalis, inhibiting all tested strains at  $\leq 0.015$  mg/L[1].

| Bacterial Species            | (R,R)-BAY-Y 3118<br>MIC90 (mg/L) | Ciprofloxacin<br>MIC90 (mg/L) | Sparfloxacin MIC90<br>(mg/L) |
|------------------------------|----------------------------------|-------------------------------|------------------------------|
| Enterobacteriaceae<br>(most) | ≤ 0.12[ <b>1</b> ]               | Generally 2-fold higher[1]    | Generally 2-fold higher[1]   |
| Pseudomonas<br>aeruginosa    | 0.5[1]                           | 0.25[1]                       | 1.0[1]                       |
| Haemophilus<br>influenzae    | ≤ 0.015[1]                       | -                             | -                            |
| Moraxella catarrhalis        | ≤ 0.015[1]                       | -                             | -                            |



### **Anaerobic Bacteria**

(R,R)-BAY-Y 3118 has demonstrated greater activity against anaerobic bacteria than other quinolones[1][2]. For instance, the MIC90 for Bacteroides fragilis was 0.06 mg/L[1].

## **Mechanism of Action and Resistance**

Like other fluoroquinolones, **(R,R)-BAY-Y 3118**'s primary mechanism of action is the inhibition of bacterial DNA synthesis[3][4]. This is achieved by targeting DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. These enzymes are crucial for DNA replication, repair, and recombination.

Quinolone resistance in bacteria often arises from mutations in the genes encoding these target enzymes, particularly the gyrA gene for DNA gyrase[3][4]. Another significant resistance mechanism involves reduced drug accumulation within the bacterial cell, which can be due to decreased expression of outer membrane proteins (porins) or active efflux of the drug[3][4]. Studies have shown that a decrease in porin proteins can lead to a 50% reduction in the steady-state concentration of (R,R)-BAY-Y 3118 in Enterobacteriaceae[3].







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. The in-vitro activity of Bay y 3118, a new chlorofluoroquinolone PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased activity of a new chlorofluoroquinolone, BAY y 3118, compared with activities of ciprofloxacin, sparfloxacin, and other antimicrobial agents against anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria PMC [pmc.ncbi.nlm.nih.gov]



- 4. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R,R)-BAY-Y 3118: A Potent Fluoroquinolone Against Quinolone-Resistant Bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209697#r-r-bay-y-3118-activity-against-quinolone-resistant-bacterial-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com